Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound features a methylsulfonyl group at the 5-position and a carboxylate ester at the 2-position of the indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Indole Compounds
Indole is a heterocyclic compound that is a prominent structure in many natural and synthetic compounds, including pharmaceuticals . Indole compounds have been found to exhibit a wide range of biological activities, including anticancer properties .
Methylsulfonyl Compounds
Methylsulfonyl is a functional group that is often found in organosulfur compounds . Compounds with this group are generally stable and resist decomposition at elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylate ester can be formed by reacting the indole derivative with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration can be carried out using nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of indole-based biological processes and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as a building block in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- Methyl 5-(methylsulfonyl)indole-3-carboxylate
- Methyl 5-(methylsulfonyl)-1H-indole-3-carboxylate
- Methyl 5-(methylsulfonyl)-2H-indole-2-carboxylate
Comparison: Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to the specific positioning of the methylsulfonyl and carboxylate ester groups on the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the methylsulfonyl group at the 5-position and the carboxylate ester at the 2-position provides a unique combination of electronic and steric effects, enhancing its utility in various applications.
Properties
IUPAC Name |
methyl 5-methylsulfonyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-11(13)10-6-7-5-8(17(2,14)15)3-4-9(7)12-10/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKZHQKGPZQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352869 | |
Record name | Methyl 5-(methanesulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-28-5 | |
Record name | Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205873-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(methanesulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205873-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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